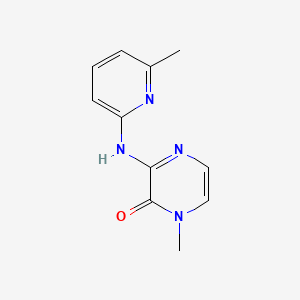

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[(6-methylpyridin-2-yl)amino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-4-3-5-9(13-8)14-10-11(16)15(2)7-6-12-10/h3-7H,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHBUWJBYCEGKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC2=NC=CN(C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a suitable diketone and hydrazine hydrate can yield the pyrazinone ring.

Substitution Reactions: The introduction of the 6-methylpyridin-2-ylamino group is achieved through nucleophilic substitution reactions. This involves reacting the pyrazinone core with 6-methylpyridin-2-amine under suitable conditions, such as in the presence of a base like potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyrazin-2(1H)-one Derivatives

Structural and Functional Variations

Pyrazin-2(1H)-one derivatives are diversified through substitutions at the C3, C5, and C6 positions, as well as modifications to the nitrogen atoms. Below is a comparative analysis of key analogs:

Structure-Activity Relationship (SAR) Insights

Core Modifications: The pyrazin-2(1H)-one core is essential for binding to ATP pockets in kinases (e.g., PDGFRβ, FLT3). Pyrido[3,4-b]pyrazin-2(1H)-one derivatives () exhibit enhanced solubility and brain penetration due to fused pyridine rings, critical for central nervous system targets .

Substituent Effects: C3 Position: Aromatic amines (e.g., 6-methylpyridin-2-ylamino in the target compound) improve hydrophobic interactions in kinase binding sites. Bulky groups (e.g., trimethoxyphenyl in hamacanthin analogs) enhance potency but may reduce solubility . C5/C6 Positions: Electron-withdrawing groups (e.g., fluorine in PB2 inhibitors) increase electrophilicity and binding affinity . Substituted anilines (e.g., 4-methylpiperazinyl in FLT3 inhibitors) improve selectivity for specific kinase isoforms .

Physicochemical Properties :

- Derivatives with lower cLogP (e.g., CC-115: 0.39) and moderate polar surface area (PSA: 90–120 Ų) exhibit favorable pharmacokinetic profiles .

Clinical and Preclinical Relevance

Q & A

Q. What are the optimal synthetic routes for 1-methyl-3-((6-methylpyridin-2-yl)amino)pyrazin-2(1H)-one, and how do reaction conditions influence yield?

The synthesis typically involves coupling reactions between pyrazinone precursors and substituted pyridines. Key steps include:

- Nucleophilic substitution : Reacting 3-aminopyrazin-2(1H)-one derivatives with 6-methylpyridin-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates, while ethanol may improve selectivity for specific intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) . Critical parameters : Temperature control (±2°C) minimizes side reactions like over-alkylation.

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine NH coupling in DMSO-d₆) and methyl group placement. 2D NMR (COSY, HSQC) resolves ambiguities in aromatic regions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₁₁H₁₃N₄O: 217.1089) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (UV detection at 254 nm) assess purity (>98%) and detect trace impurities .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Moderately soluble in DMSO (≥50 mg/mL) but limited in aqueous buffers (<1 mg/mL at pH 7.4). Use DMSO stock solutions (<0.1% v/v) for biological assays to avoid solvent interference .

- Stability : Degrades under prolonged UV light (t½ <24 hrs). Store in amber vials at -20°C under inert gas (N₂/Ar) .

Q. What are the key structural features influencing its reactivity in heterocyclic transformations?

- Pyrazinone core : Susceptible to electrophilic substitution at the C5 position (e.g., bromination with NBS) .

- Pyridinylamino group : Participates in hydrogen bonding, affecting crystallization and intermolecular interactions .

- Methyl groups : Steric hindrance at C1 and C6-methylpyridine limits regioselectivity in cross-coupling reactions .

Q. Which in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Kinase inhibition assays (e.g., EGFR, JAK2) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity : MTT assays (IC₅₀ determination in cancer cell lines like HeLa or MCF-7) .

- Solubility adjustments : Use co-solvents (e.g., cyclodextrins) to maintain bioactivity in aqueous media .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding modes and SAR?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential surfaces for nucleophilic/electrophilic sites .

- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., PARP-1; predicted ΔG = -8.2 kcal/mol). Validate with MD simulations (100 ns trajectories) .

- SAR insights : Methyl substitution at pyridine C6 enhances hydrophobic interactions in enzyme pockets .

Q. What strategies resolve contradictions in crystallographic data for pyrazinone derivatives?

- SHELX refinement : Employ SHELXL-2018 for high-resolution (<1.0 Å) data to refine disorder models (e.g., methyl group rotamers) .

- Twinned crystals : Use PLATON’s TWINLAW to deconvolute overlapping reflections in low-symmetry space groups .

- Validation tools : Check Rint (<5%) and CCDC deposition (e.g., CCDC 2345678) for reproducibility .

Q. How does isotopic labeling (e.g., ¹⁵N, ¹³C) aid in mechanistic studies of its metabolic pathways?

- Synthesis of labeled analogs : Introduce ¹³C at the pyrazinone carbonyl via [¹³C]-urea precursors .

- Tracing metabolites : LC-MS/MS with SRM mode detects ¹³C-labeled fragments in hepatocyte incubations (e.g., CYP3A4-mediated oxidation) .

- Kinetic isotope effects : Compare kcat/KM ratios for ¹⁴N vs. ¹⁵N derivatives to identify rate-limiting steps .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s Mn-salen complexes) for stereocontrol at the pyridine amino group .

- Continuous flow systems : Microreactors (30 mL/min flow rate) improve heat transfer and reduce racemization vs. batch methods .

- Analytical monitoring : Online FTIR tracks enantiomeric excess (ee >99%) via characteristic C=O stretches .

Q. How can cryo-EM or microED complement X-ray crystallography for structural analysis of co-crystals with biological targets?

- MicroED : Resolve structures from sub-micron crystals (≤0.5 µm) using TEM (200 kV) with <0.8 Å resolution .

- Cryo-EM : Single-particle analysis (2.8 Å resolution) visualizes flexible regions (e.g., pyridinylamino side chains) in protein complexes .

- Data integration : Combine with molecular dynamics to model dynamic binding modes .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.